molecular formula C16H16ClFN2O2 B2529793 2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide CAS No. 1375999-91-9

2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide

Cat. No.: B2529793
CAS No.: 1375999-91-9
M. Wt: 322.76
InChI Key: DIGLLTKQLWSEAC-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a hydroxypropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.

    Hydroxypropylation: The intermediate is then subjected to a hydroxypropylation reaction using appropriate reagents and conditions to introduce the hydroxypropyl group.

    Pyridine Carboxamide Formation: The final step involves the coupling of the hydroxypropyl intermediate with 2-chloropyridine-4-carboxylic acid under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LAH (Lithium aluminum hydride), NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, and appropriate bases or catalysts

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide: can be compared with other pyridine carboxamide derivatives that have similar structural features but different substituents.

    Quinoline Derivatives: Compounds like quinoline-2-carboxamide have similar applications in medicinal chemistry and can be used as reference compounds for comparison.

Uniqueness

  • The presence of both chloro and fluorophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other pyridine carboxamide derivatives.
  • Its ability to undergo specific chemical reactions and interact with biological targets highlights its potential as a versatile compound in various research and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-[2-[(2-fluorophenyl)methyl]-3-hydroxypropyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2/c17-15-8-13(5-6-19-15)16(22)20-9-11(10-21)7-12-3-1-2-4-14(12)18/h1-6,8,11,21H,7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGLLTKQLWSEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CNC(=O)C2=CC(=NC=C2)Cl)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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